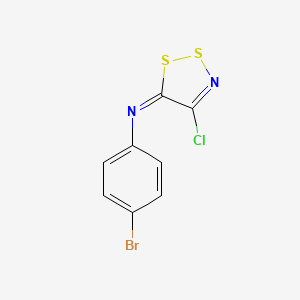
3-(4-t-Butylphenyl)phenol
Descripción general
Descripción
3-(4-t-Butylphenyl)phenol is an organic compound with the molecular formula C16H18O. It is a derivative of phenol, characterized by the presence of a tert-butyl group attached to the phenyl ring. This compound is known for its distinct phenolic odor and is used in various industrial applications.
Mecanismo De Acción
Target of Action
3-(4-t-Butylphenyl)phenol is an organic compound with the formula C16H18O . It is a white solid with a distinct phenolic odor . .
Biochemical Pathways
Phenolic compounds, including this compound, can affect various biochemical pathways. They are known to have antioxidant effects, effectively suppressing oxidation and preventing material degradation and disintegration . Their ability to neutralize free radicals and reduce reactive oxygen species production makes them valuable in stabilizing various compounds .
Análisis Bioquímico
Biochemical Properties
It is known that it has antioxidant effects, effectively suppressing oxidation and preventing material degradation and disintegration .
Cellular Effects
Preliminary studies suggest that it may have potential antifungal, antioxidant, and cancer-fighting properties .
Molecular Mechanism
It is known to have antioxidant effects, which may involve neutralizing free radicals and reducing reactive oxygen species production .
Métodos De Preparación
3-(4-t-Butylphenyl)phenol can be synthesized through several methods. One common synthetic route involves the acid-catalyzed alkylation of phenol with isobutene. This reaction typically yields 2-tert-butylphenol as a major side product. Additionally, it can be produced through diverse transalkylation reactions .
Análisis De Reacciones Químicas
3-(4-t-Butylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Hydrogenation of this compound can yield trans-4-tert-butylcyclohexanol.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include epichlorohydrin and sodium hydroxide, which are used to produce glycidyl ethers for epoxy resin chemistry .
Aplicaciones Científicas De Investigación
3-(4-t-Butylphenyl)phenol has several scientific research applications:
Chemistry: It is used in the production of epoxy resins and curing agents, as well as in polycarbonate resins.
Medicine: Research has explored its effects on various biological pathways and its potential therapeutic applications.
Industry: It is used in the production of phenolic resins and as a plasticizer.
Comparación Con Compuestos Similares
3-(4-t-Butylphenyl)phenol can be compared with other similar compounds, such as:
4-tert-Butylphenol: This compound is a monofunctional phenol used in polymer science to control molecular weight by limiting chain growth.
Bisphenol A: Unlike this compound, bisphenol A is difunctional and used to produce epoxy resin and polycarbonate.
The uniqueness of this compound lies in its specific applications and chemical properties, which differentiate it from other phenolic compounds.
Propiedades
IUPAC Name |
3-(4-tert-butylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O/c1-16(2,3)14-9-7-12(8-10-14)13-5-4-6-15(17)11-13/h4-11,17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWRUFONTHFTPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433406 | |
| Record name | 3-(4-tert-butylphenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893737-20-7 | |
| Record name | 3-(4-tert-butylphenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Quinoxalino[2,3-c]cinnoline](/img/structure/B3060741.png)









